2-Amino-6-(phenylcarbonyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
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Overview
Description
2-AMINO-6-BENZOYL-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-BENZOYL-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. This is followed by functional group modifications to introduce the amino, benzoyl, and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-BENZOYL-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substituents can be introduced or replaced on the bicyclic core through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles or electrophiles employed.
Scientific Research Applications
2-AMINO-6-BENZOYL-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[31
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex molecules.
Biology: Its potential biological activity could make it a useful tool for studying various biological processes and pathways.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly if it exhibits desirable biological activities such as anti-cancer or anti-inflammatory effects.
Industry: Its chemical reactivity could make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-AMINO-6-BENZOYL-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds also have a bicyclic core and are used in various medicinal applications.
Uniqueness
What sets 2-AMINO-6-BENZOYL-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE apart is its specific combination of functional groups and its unique bicyclic structure. This combination could confer unique biological activities and chemical reactivity, making it a valuable compound for further study.
Properties
Molecular Formula |
C20H20N6O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-amino-6-benzoyl-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C20H20N6O3/c1-12(2)25-28-20(29-26-13(3)4)19(11-22)16(18(19,10-21)17(23)24-20)15(27)14-8-6-5-7-9-14/h5-9,16H,1-4H3,(H2,23,24) |
InChI Key |
BFPCQEWUBCLBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C2(C(C2(C(=N1)N)C#N)C(=O)C3=CC=CC=C3)C#N)ON=C(C)C)C |
Origin of Product |
United States |
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